![molecular formula C12H12ClNO3 B2854544 2-(5-Chloro-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid CAS No. 1171494-57-7](/img/structure/B2854544.png)
2-(5-Chloro-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid
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Overview
Description
The compound “2-(5-Chloro-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid” is a type of indole derivative. Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
Indole derivatives are synthesized using various methods . The synthesis of these compounds has attracted the attention of the chemical community due to their importance . In a study, three series of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized .Molecular Structure Analysis
The molecular structure of indole derivatives is complex and varies based on the specific compound . For example, the compound “2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid” has a molecular weight of 298.13 g/mol .Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. For instance, in a study, indolin-2-one derivatives were initially designed as acetylcholine esterase (AChE) inhibitors . Two compounds were found to be the most potent in inhibition of AChE .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives vary based on the specific compound. For example, the compound “2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid” has a molecular weight of 298.13 g/mol .Mechanism of Action
Safety and Hazards
Future Directions
Indole derivatives have shown potential in various fields, including medicine. They have been used for the treatment of cancer cells, microbes, and different types of disorders . Future research could focus on exploring novel methods of synthesis and investigating their potential uses in other fields .
properties
IUPAC Name |
2-(5-chloro-3,3-dimethyl-2-oxoindol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-12(2)8-5-7(13)3-4-9(8)14(11(12)17)6-10(15)16/h3-5H,6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPCLNCKUPCGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)N(C1=O)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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